While the compound can be found in various chemical databases like PubChem [] and Key Organics [], their entries primarily focus on the identification and basic properties of the molecule.
Based on the structure of the molecule, some potential areas of scientific research for 1,3-Dioxo-1H-benzo[de]isoquinolin-2(3H)-yl trifluoromethanesulfonate could include:
1,3-Dioxo-1H-benzo[de]isoquinolin-2(3H)-yl trifluoromethanesulfonate is a complex organic compound with the molecular formula and a molecular weight of 345.26 g/mol. It is characterized by a unique structural framework that includes a trifluoromethanesulfonate group, which enhances its reactivity and solubility in various solvents. This compound is classified under the category of benzo[de]isoquinoline derivatives, which are known for their diverse biological and chemical properties. The compound has been assigned the CAS number 85342-62-7, indicating its recognition in chemical databases for research and industrial applications .
The mechanism of action of Trifluoromethanesulfonylbenzoisoquinolinedione remains unknown due to a lack of research exploring its biological activity. There are no documented studies investigating its interaction with specific enzymes, receptors, or other biological targets.
The reactivity of 1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl trifluoromethanesulfonate is primarily attributed to the presence of the trifluoromethanesulfonate group, which acts as a good leaving group in nucleophilic substitution reactions. Additionally, the dioxo functionality allows for potential redox reactions, making it suitable for various synthetic transformations. The compound can participate in:
Research into the biological activity of 1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl trifluoromethanesulfonate indicates potential pharmacological applications. It exhibits properties that may influence various biological pathways, including:
The synthesis of 1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl trifluoromethanesulfonate typically involves several steps:
1,3-Dioxo-1H-benzo[de]isoquinolin-2(3H)-yl trifluoromethanesulfonate has several applications across various fields:
Studies examining the interactions of 1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl trifluoromethanesulfonate with biological targets are ongoing. Preliminary data suggest that it may interact with specific enzymes or receptors involved in metabolic pathways. Understanding these interactions is crucial for elucidating its mechanism of action and optimizing its therapeutic potential.
Several compounds share structural similarities with 1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl trifluoromethanesulfonate. Here are some notable examples:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
6-(isopropylthio)-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl trifluoromethanesulfonate | C16H12F3NO5S2 | Contains an isopropylthio group; studied for enhanced biological activity |
Benzo[de]isoquinoline-1,3-dione | C13H8N2O2 | Lacks trifluoromethanesulfonate; known for strong electron-accepting properties |
N-Hydroxynaphthalimide triflate | C13H9F3NO4S | A photoacid generator; used in photolithography applications |
These compounds demonstrate varying degrees of biological activity and chemical reactivity, highlighting the unique position of 1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl trifluoromethanesulfonate within this class of chemicals. Its distinctive trifluoromethanesulfonate moiety sets it apart from others, potentially enhancing its utility in both synthetic and medicinal chemistry applications .
The most widely reported synthesis involves the nucleophilic substitution of N-hydroxy-1,8-naphthalimide with trifluoromethanesulfonyl chloride (CF₃SO₂Cl) under mild conditions. This method, detailed in patents , employs non-polar solvents such as toluene or xylene at temperatures between 5–10°C to minimize side reactions. The reaction proceeds via the displacement of the hydroxyl group by the triflate anion, yielding the target compound in >97% purity after recrystallization.
Key optimization parameters include:
Parameter | Optimal Range | Impact on Yield |
---|---|---|
Solvent | Toluene/Xylene | Maximizes solubility of intermediates |
Temperature | 5–10°C | Suppresses hydrolysis of CF₃SO₂Cl |
Reaction Time | 6–7 hours | Ensures complete conversion |
Molar Ratio (CF₃SO₂Cl:N-hydroxyimide) | 1.05:1 | Minimizes excess reagent |
Notably, the use of aqueous NaOH (14% w/w) during workup neutralizes residual HCl, facilitating phase separation and reducing emulsion formation. This method’s scalability is evidenced by batch sizes exceeding 100 g in industrial settings.
Recent advances emphasize solvent selection and reagent handling to enhance scalability. Dimethylacetamide (DMAc) and γ-butyrolactone have been explored as alternatives to aromatic solvents, though they necessitate lower temperatures (-20°C) to prevent solvolysis. A comparative study revealed:
Solvent | Yield (%) | Purity (%) | Reaction Scale (g) |
---|---|---|---|
Toluene | 97.6 | 99.8 | 100 |
Xylene | 95.2 | 98.5 | 500 |
γ-Butyrolactone | 89.4 | 97.1 | 50 |
The superior performance of toluene aligns with its ability to stabilize the transition state during triflate transfer, as predicted by DFT calculations. Furthermore, CF₃SO₂Cl’s role as a "triflate reservoir" enables stoichiometric control, critical for minimizing waste in continuous-flow systems.
While direct cross-coupling of the parent compound remains underexplored, its triflate group serves as an electrophilic handle for Pd-mediated reactions. Analogous systems, such as aryl triflates, undergo Suzuki-Miyaura couplings with aryl boronic acids under ligand-free conditions. For example, Pd(OAc)₂ in acetonitrile at 25°C selectively cleaves the C–O bond, enabling the synthesis of biaryl derivatives:
$$ \text{Ar–OTf} + \text{Ar'–B(OH)}2 \xrightarrow{\text{Pd(OAc)}2, \text{Na}2\text{CO}3} \text{Ar–Ar'} + \text{BF}_3\text{O} $$
Adapting this to N-hydroxynaphthalimide triflate could yield fluorescent probes or kinase inhibitors, though steric hindrance from the naphthalimide moiety may necessitate bulky phosphine ligands (e.g., XPhos).
Solid-phase synthesis, leveraging the triflate’s reactivity as a leaving group, has been demonstrated for related sulfonates. A polystyrene-bound tetrafluoroarylsulfonate linker undergoes nucleophilic displacement with N-hydroxyimides, followed by cleavage with NH₄OH to release the product. This approach achieves >99% purity by eliminating soluble byproducts:
Step | Resin Loading (mmol/g) | Cleavage Efficiency (%) |
---|---|---|
Immobilization | 0.85 | – |
Displacement | 0.78 | 92.3 |
Acidic Cleavage | – | 98.7 |
The methodology’s compatibility with automated synthesizers positions it as a viable route for high-throughput screening libraries.